molecular formula C10H8ClNO2 B1365046 Methyl 7-chloro-1H-indole-4-carboxylate CAS No. 503816-69-1

Methyl 7-chloro-1H-indole-4-carboxylate

Cat. No. B1365046
CAS RN: 503816-69-1
M. Wt: 209.63 g/mol
InChI Key: YMAVXLSGYDNOML-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1H-indole-4-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been used as reactants for the preparation of various biologically active compounds . For example, they have been used as reactants for the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells .

Scientific Research Applications

Tryptophan Dioxygenase Inhibition

Methyl 7-chloro-1H-indole-4-carboxylate serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are explored for their potential role in anticancer therapies as they can modulate the immune response against cancer cells .

Anticancer Agents

This compound is used to prepare cytotoxic agents that show activity against multidrug-resistant cancer cells. By interfering with cancer cell proliferation, these agents offer a promising approach to overcoming resistance to standard chemotherapy .

β-Tryptase Inhibition

Researchers use Methyl 7-chloro-1H-indole-4-carboxylate to develop inhibitors for β-tryptase, an enzyme involved in allergic and inflammatory responses. Inhibiting β-tryptase can be beneficial in treating conditions like asthma and allergic rhinitis .

Synthesis of Biologically Active Compounds

Indole derivatives, including Methyl 7-chloro-1H-indole-4-carboxylate, are recognized for their wide range of biological activities. They are used in synthesizing compounds for treating various disorders and diseases, including microbial infections and cancer .

Plant Hormone Research

Indole derivatives are crucial in plant biology as they relate to plant hormones like indole-3-acetic acid, which is produced from tryptophan degradation in plants. Research into these compounds can lead to advancements in agriculture and botany .

Cycloaddition Reactions

In synthetic chemistry, Methyl 7-chloro-1H-indole-4-carboxylate is a versatile building block for cycloaddition reactions. These reactions are key to creating complex molecules with potential pharmaceutical applications .

Safety and Hazards

“Methyl 7-chloro-1H-indole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 7-chloro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAVXLSGYDNOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434158
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-1H-indole-4-carboxylate

CAS RN

503816-69-1
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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